molecular formula C10H8Cl2N2O B1440262 (2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol CAS No. 1193389-00-2

(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol

Cat. No.: B1440262
CAS No.: 1193389-00-2
M. Wt: 243.09 g/mol
InChI Key: ANQUTOMYTAUQOJ-UHFFFAOYSA-N
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Description

(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol (CAS 1193389-00-2) is a high-purity chemical compound with the molecular formula C10H8Cl2N2O and a molecular weight of 243.09 g/mol . This specialty chemical belongs to the imidazole class of heterocyclic compounds, characterized by a five-membered ring containing two nitrogen atoms . The compound features a phenyl substituent at the 1-position and a hydroxymethyl functional group at the 5-position of the imidazole ring, with chlorine atoms at the 2 and 4 positions, creating a unique chemical architecture valuable for pharmaceutical research and development . This compound serves as a key synthetic intermediate and building block in medicinal chemistry, particularly for developing novel bioactive molecules . The imidazole core is a privileged scaffold in drug discovery, present in numerous therapeutic agents across multiple drug classes including antifungals, antibacterials, antivirals, and antiulcer medications . The specific substitution pattern of this compound provides multiple sites for chemical modification, making it particularly valuable for structure-activity relationship studies and the synthesis of compound libraries for biological screening . The compound is provided as a powder and should be stored at room temperature . For Research Use Only. Not intended for diagnostic or therapeutic use, or for human consumption. Researchers should consult the safety data sheet prior to use and handle all chemicals with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

(2,5-dichloro-3-phenylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c11-9-8(6-15)14(10(12)13-9)7-4-2-1-3-5-7/h1-5,15H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQUTOMYTAUQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=C2Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure Summary:

  • Mix DMF, imidazole, NaOH flakes, and PEG600 in a reaction vessel equipped with stirring, thermometer, and reflux condenser.
  • Heat the mixture slowly to 110-115 °C and maintain for 1 hour.
  • Cool down to 50-55 °C.
  • Add the DMF solution of 2-chloro-1-(2,4-dichlorophenyl)-ethanol dropwise while maintaining 50-55 °C.
  • Stir for an additional hour at this temperature.
  • Heat again to 110-115 °C and continue the reaction for 4 hours.
  • Cool to 60 °C, add 200 mL water, and allow to cool to room temperature.
  • Isolate the crude product by centrifugation.
  • Dry and recrystallize from toluene to obtain the purified compound.

Mechanistic Insights and Advantages

  • Base Catalysis: Caustic soda facilitates deprotonation of imidazole, enhancing its nucleophilicity.
  • Solvent Role: DMF serves as an effective polar aprotic solvent, stabilizing charged intermediates and allowing for high reaction efficiency.
  • PEG600 Function: Acts as a phase transfer catalyst, improving reactant miscibility and reaction kinetics.
  • Temperature Control: Stepwise heating optimizes reaction rates and selectivity, minimizing side reactions.
  • Industrial Feasibility: The method uses simple equipment and recyclable solvents, reducing production costs and environmental impact.

Purification and Characterization

  • The crude product is isolated by centrifugation after aqueous quenching.
  • Recrystallization from toluene yields a dry, pure compound.
  • Melting point ranges from 131.7 to 133.4 °C confirm the identity and purity.
  • Purity assessments indicate high-quality product suitable for further application.

Summary Table of Preparation Method

Step Conditions/Details Outcome
Initial mixture preparation DMF, imidazole, NaOH, PEG600; heated 110-125 °C for 1 h Formation of reactive imidazole base
Cooling To 50-55 °C Optimal temperature for addition
Addition of substrate Dropwise addition of 2-chloro-1-(2,4-dichlorophenyl)-ethanol in DMF Controlled nucleophilic substitution
Reaction Stirring at 50-55 °C for 1 h, then heating to 110-125 °C for 4 h Completion of substitution reaction
Quenching and isolation Cooling to 60 °C, addition of water, centrifugation Isolation of crude product
Purification Recrystallization from toluene Pure (2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol

Chemical Reactions Analysis

(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like TBHP.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorine atoms, using nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can result in the formation of various substituted imidazoles .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, (2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol is explored for its potential as a pharmaceutical agent. Research indicates that compounds with imidazole rings often exhibit biological activity, including antimicrobial and antifungal properties.

Case Study: Antimicrobial Activity

A study investigating the antimicrobial efficacy of various imidazole derivatives found that this compound demonstrated significant inhibition against specific bacterial strains. The compound's ability to disrupt bacterial cell walls may contribute to its effectiveness.

Agricultural Applications

The compound's structure suggests potential applications in agriculture, particularly as a fungicide or pesticide. The imidazole moiety is known for its role in inhibiting fungal growth.

Case Study: Fungicidal Properties

In a controlled study, this compound was tested against common plant pathogens. Results indicated a marked reduction in fungal spore germination rates, suggesting its utility in crop protection strategies.

Material Science

In material science, this compound is being investigated for its potential as a precursor in synthesizing novel polymers or coatings due to its reactive functional groups.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and automotive industries.

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The presence and position of substituents critically influence physicochemical properties. Below is a comparative analysis with three analogs:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Features
(2,4-Dichloro-1-phenyl-1H-imidazol-5-yl)methanol C₁₀H₈Cl₂N₂O 243.09 2,4-Cl, phenyl, -CH₂OH 1193389-00-2 High polarity due to Cl; H-bond donor
(2-Phenyl-1H-imidazol-5-yl)methanol C₁₀H₁₀N₂O 174.20 Phenyl, -CH₂OH 43002-54-6 Lacks Cl; lower molecular weight
5-Methyl-2-phenyl-1H-imidazole-4-methanol C₁₁H₁₂N₂O 188.23 5-CH₃, phenyl, -CH₂OH 13682-32-1 Methyl group increases hydrophobicity

Key Observations :

  • Chlorine Substitution: The dichloro groups in the target compound increase molecular weight by ~69 g/mol compared to the non-chlorinated analog (CAS 43002-54-6). Chlorine’s electron-withdrawing nature may enhance stability and alter solubility .
  • Hydrophobicity : The methyl-substituted analog (CAS 13682-32-1) is more hydrophobic, which could improve membrane permeability in biological systems .

Biological Activity

(2,4-Dichloro-1-phenyl-1H-imidazol-5-yl)methanol, with the CAS number 1193389-00-2, is an imidazole derivative that has garnered attention for its potential biological activities. This compound's structure includes dichloro and phenyl groups, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The chemical formula of this compound is C₁₀H₈Cl₂N₂O, with a molecular weight of 243.09 g/mol. Its structural characteristics can be summarized as follows:

PropertyValue
Molecular Formula C₁₀H₈Cl₂N₂O
Molecular Weight 243.09 g/mol
IUPAC Name This compound
PubChem CID 45791766

Mechanisms of Biological Activity

The biological activity of this compound may be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that imidazole derivatives exhibit antimicrobial properties. The presence of chlorine atoms may enhance the lipophilicity and membrane permeability of the compound, facilitating its interaction with microbial membranes.
  • Anticancer Potential : Imidazole compounds are often investigated for their anticancer activities. Research indicates that they can induce apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression through various pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially impacting tumor growth and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of imidazole derivatives similar to this compound:

Study 1: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated various imidazole derivatives against a range of pathogens. The results indicated that compounds with similar structural features exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable activity .

Study 2: Anticancer Activity

Research conducted on the anticancer properties of imidazole derivatives reported that certain compounds could effectively induce apoptosis in melanoma and breast cancer cell lines via ROS generation and subsequent DNA damage . Given its structural attributes, this compound could be a candidate for further investigation in this area.

Study 3: Enzyme Inhibition

A study focused on the inhibition of deubiquitinase enzymes by imidazole derivatives demonstrated that modifications at specific positions could enhance selectivity and potency against cancer-related targets . This suggests potential for this compound in targeted cancer therapies.

Q & A

Q. What are the common synthetic routes for (2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol?

The synthesis typically involves condensation reactions or functional group transformations. For example, substituted imidazole derivatives can be synthesized via refluxing precursors like chloromethylphenyl imidazoles with carbonyl compounds using tetrakis(dimethylamino)ethylene (TDAE) methodology . Alternatively, multi-component reactions involving aldehydes, ammonium acetate, and acetic acid under reflux conditions are common, as seen in analogous imidazole syntheses . Purification often employs recrystallization from methanol or toluene .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks .
  • IR spectroscopy to identify functional groups like hydroxyl (-OH) and C-Cl bonds .
  • X-ray crystallography using SHELX software for structural refinement, providing bond lengths, angles, and stereochemistry .
  • Elemental analysis to validate purity and molecular formula .

Q. How is the crystal structure determined using SHELX software?

SHELXL is widely used for small-molecule refinement. Steps include:

  • Data integration from diffraction experiments.
  • Initial structure solution via direct methods (SHELXS/SHELXD).
  • Refinement of atomic coordinates and displacement parameters using SHELXL .
  • Visualization with programs like ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize this compound with high purity?

Optimization strategies include:

  • Screening solvents (e.g., methanol, DMF) and catalysts (e.g., acetic acid) to enhance yield .
  • Adjusting stoichiometry of precursors (e.g., aldehydes, ammonium acetate).
  • Employing microwave-assisted synthesis for faster reaction kinetics, as demonstrated for related imidazoles .
  • Monitoring reaction progress via TLC or HPLC to isolate intermediates .

Q. How to resolve discrepancies between spectral data and crystallographic findings?

Contradictions (e.g., inconsistent NMR shifts vs. X-ray bond lengths) require cross-validation:

  • Re-examining sample purity via elemental analysis or melting point determination .
  • Using density functional theory (DFT) calculations to predict spectral data and compare with experimental results.
  • Re-refining crystallographic data in SHELXL with alternative restraint models .

Q. What computational methods predict the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities. For example:

  • Docking studies of similar imidazoles reveal interactions with active sites via hydrogen bonding and hydrophobic contacts .
  • Pharmacophore modeling identifies critical functional groups (e.g., hydroxyl, chloro-substituents) for target engagement .

Q. How to address challenges in crystallographic refinement for this compound?

Challenges like twinning or high thermal motion are mitigated by:

  • Using SHELXL’s TWIN and BASF commands for twinned data refinement .
  • Applying anisotropic displacement parameters and constraints for disordered regions.
  • Validating hydrogen positions with Fourier difference maps .

Q. How to design analogs for structure-activity relationship (SAR) studies?

Strategies include:

  • Introducing substituents at the phenyl or imidazole rings (e.g., fluoro, methoxy) to probe electronic effects .
  • Modifying the methanol group to esters or ethers to assess hydrophilicity .
  • Synthesizing derivatives via combinatorial chemistry, as shown for triazole-acetamide imidazoles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol
Reactant of Route 2
(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol

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